molecular formula C8H12ClN5S B6186506 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride CAS No. 2639451-08-2

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride

Cat. No.: B6186506
CAS No.: 2639451-08-2
M. Wt: 245.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is a chemical compound that belongs to the purine class of compounds. It is characterized by the presence of an amino group at the 6th position of the purine ring and a thiol group attached to a propane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride typically involves the reaction of 6-amino-9H-purine with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures that the final product meets the required specifications for use in research and development.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-amino-9H-purine: Lacks the thiol group and propane chain.

    3-(6-amino-9H-purin-9-yl)propane-1-ol: Contains a hydroxyl group instead of a thiol group.

    3-(6-amino-9H-purin-9-yl)propane-1-thiol: The non-hydrochloride form of the compound.

Uniqueness

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

2639451-08-2

Molecular Formula

C8H12ClN5S

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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